1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea
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Overview
Description
1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with thiazol-2-ylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted urea derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
1-(1-ethyl-1H-indol-3-yl)-3-(phenyl)urea: Similar structure with a phenyl group instead of a thiazolyl group.
1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea is unique due to the presence of both indole and thiazole moieties, which can impart distinct chemical and biological properties. The combination of these two heterocycles in a single molecule can lead to enhanced activity and selectivity in various applications.
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-2-18-9-11(10-5-3-4-6-12(10)18)16-13(19)17-14-15-7-8-20-14/h3-9H,2H2,1H3,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLKGNQSBVFDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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